4-({6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
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Overview
Description
4-({6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an iodophenyl group, an oxadiazole ring, and a pyrazolone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.
Introduction of the iodophenyl group: This step may involve halogenation reactions, where iodine is introduced to the phenyl ring.
Formation of the pyrazolone moiety: This can be synthesized through condensation reactions involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups present.
Reduction: Reduction reactions may be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a biochemical tool or therapeutic agent.
Medicine
In medicine, the compound’s structure suggests potential applications in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-({6-[(4-BROMOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
- 4-({6-[(4-CHLOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Uniqueness
The presence of the iodophenyl group in 4-({6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE distinguishes it from its bromophenyl and chlorophenyl analogs. This iodine atom can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C21H17IN8O2 |
---|---|
Molecular Weight |
540.3g/mol |
IUPAC Name |
4-[[6-(4-iodoanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H17IN8O2/c1-12-16(21(31)30(29(12)2)15-6-4-3-5-7-15)24-18-17(23-14-10-8-13(22)9-11-14)25-19-20(26-18)28-32-27-19/h3-11H,1-2H3,(H,23,25,27)(H,24,26,28) |
InChI Key |
DPDUOBPTOWVVLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)I |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)I |
Origin of Product |
United States |
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